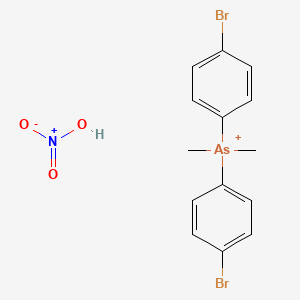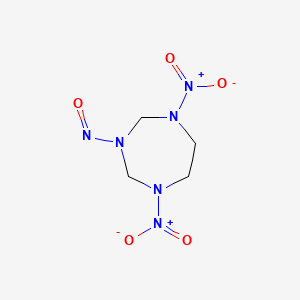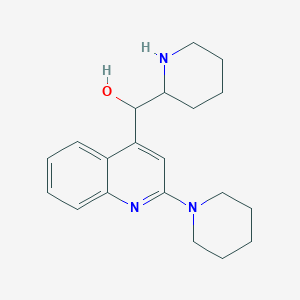
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals due to its significant biological activity . The compound features a quinoline moiety, which is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol typically involves multi-step reactions. One common method includes the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde derivatives. These intermediates are then subjected to reductive amination and Grignard reactions to introduce the piperidine moieties .
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthetic techniques to ensure efficiency and scalability. Methods such as one-pot multicomponent reactions (MCRs) and organophotocatalysis have been explored to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted piperidines and quinolines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The piperidine moiety is known to form stable hydrophobic interactions with catalytic pockets of enzymes, thereby inhibiting their activity. The quinoline ring system enhances the binding affinity and specificity towards the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A quinoline alkaloid with anticancer activity.
Matrine: A piperidine alkaloid with antimicrobial properties.
Uniqueness
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol stands out due to its dual piperidine and quinoline structure, which imparts a unique combination of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and drug discovery .
Propriétés
Numéro CAS |
5466-34-2 |
|---|---|
Formule moléculaire |
C20H27N3O |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H27N3O/c24-20(18-10-4-5-11-21-18)16-14-19(23-12-6-1-7-13-23)22-17-9-3-2-8-15(16)17/h2-3,8-9,14,18,20-21,24H,1,4-7,10-13H2 |
Clé InChI |
MRRUZRQLJRYSEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


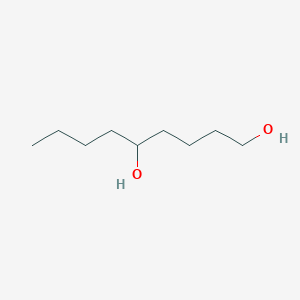
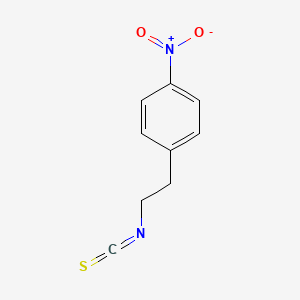
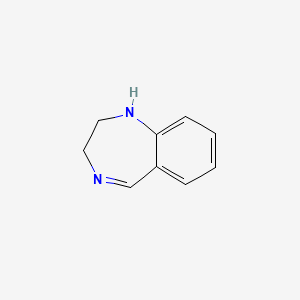
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
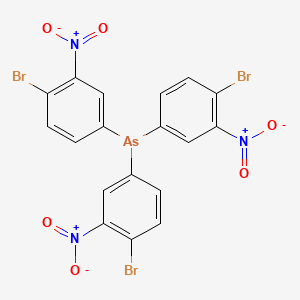



silane](/img/structure/B14726699.png)

